molecular formula C18H19N3OS B11556273 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11556273
M. Wt: 325.4 g/mol
InChI Key: VLTUWHDHDZQNCY-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano and methyl groups, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-4,6-dimethylpyridine with a sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with 2,4-dimethylphenylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C18H19N3OS/c1-11-5-6-16(13(3)7-11)21-17(22)10-23-18-15(9-19)12(2)8-14(4)20-18/h5-8H,10H2,1-4H3,(H,21,22)

InChI Key

VLTUWHDHDZQNCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N)C

Origin of Product

United States

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